4,5,6,7-Tetrahydro-1h-indazol-3-ol - 4344-73-4

4,5,6,7-Tetrahydro-1h-indazol-3-ol

Catalog Number: EVT-1635624
CAS Number: 4344-73-4
Molecular Formula: C7H10N2O
Molecular Weight: 138.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
4,5,6,7-Tetrahydro-1H-indazol-3-ol is a heterocyclic compound. It has a molecular weight of 138.17 . It is a white to off-white crystalline powder.

Synthesis Analysis

The synthesis of 4,5,6,7-Tetrahydro-1H-indazol-3-ol involves two steps. The first step is the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters . These are then treated with hydrazine hydrate in ethanol under reflux to give the final product .

Molecular Structure Analysis

The molecular structure of 4,5,6,7-Tetrahydro-1H-indazol-3-ol has been confirmed as 1H-indazole through HMBC correlations . The stereochemistry of the six-membered ring of the fused indazoles resembles that of keto esters .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 4,5,6,7-Tetrahydro-1H-indazol-3-ol include condensation, cyclization, and dehydration . The mechanism of the second step was different from the expected one. Dehydration was faster than cyclization, and the cyclic intermediates formed in the reaction course were unstable and easily underwent amido-imidol tautomerism, yielding stable 1H-indazoles .

Physical And Chemical Properties Analysis

4,5,6,7-Tetrahydro-1H-indazol-3-ol is a white to off-white crystalline powder. It is insoluble in water, but soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).

Mechanism of Action

BMT-1 functions by inhibiting the activity of H+/K+-ATPases. [, ] This inhibition leads to intracellular acidification, which subsequently disrupts critical cellular processes and inhibits cell proliferation. [, ]

In T cells, BMT-1 targets H+/K+-ATPases and inhibits their proliferative response to anti-CD3/CD28 stimulation. [] This inhibition results in cell cycle arrest at the G1 to S phase transition without impacting CD25 expression or interleukin-2 (IL-2) production. []

BMT-1 also exhibits antiproliferative effects in multiple myeloma (MM) cells by inducing apoptosis. [] This apoptotic effect is mediated by the activation of caspase-3 and cleavage of poly(ADP-ribose) polymerase. [] The decrease in intracellular pH (pHi), caused by BMT-1's inhibition of H+/K+-ATPase, triggers mitochondrial dysfunction, further contributing to apoptosis in MM cells. []

Applications
  • Immunomodulatory agent: BMT-1's ability to inhibit T cell proliferation suggests potential applications in treating autoimmune diseases or preventing organ transplant rejection. []
  • Anticancer agent: The compound's apoptotic effect on multiple myeloma cells highlights its potential as a lead compound for developing new anticancer drugs, particularly for MM and potentially other cancer types. []
    • Compound Description: BMT-1 is a benzimidazole derivative that acts as a potential immunomodulatory agent. Research has demonstrated that BMT-1 can inhibit the activity of H+/K+-ATPases, leading to intracellular acidification and ultimately inhibiting T cell proliferation [, ]. Furthermore, studies have shown that BMT-1 can induce apoptosis in multiple myeloma cells via a mitochondrial-mediated pathway []. This pathway involves the inhibition of H+/K+-ATPase, resulting in a decrease in intracellular pH, mitochondrial dysfunction, and ultimately cell death.
    • Relevance: This compound shares the core structure of 4,5,6,7-Tetrahydro-1H-indazol-3-ol with an additional benzimidazole moiety attached at the 2-position. [, ]
  • (E)-5-(4-Methylbenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one

    • Compound Description: This compound is a 1,2-diazole derivative with the diazole ring fused to a non-aromatic six-membered ring. It is characterized by the presence of an N-bound phenyl ring and a 4-methylbenzylidene substituent at the 5-position. Crystallographic studies reveal weak C—H⋯O, C—H⋯π, and π–π interactions contributing to its three-dimensional structure [].
    • Relevance: This compound shares the 4,5,6,7-tetrahydro-1H-indazole core structure with 4,5,6,7-Tetrahydro-1H-indazol-3-ol, although it exists as the 1H-indazol-4-one tautomer. []

    (E)-5-(4-Chlorobenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one

    • Compound Description: This 1,2-diazole derivative is structurally similar to (E)-5-(4-Methylbenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one, with a 4-chlorobenzylidene substituent at the 5-position instead of 4-methylbenzylidene. It exhibits a highly twisted conformation, with a significant dihedral angle between the pendant rings. Crystal analysis reveals weak C—H⋯O interactions contributing to its three-dimensional architecture [].
    • Relevance: This compound shares the 4,5,6,7-tetrahydro-1H-indazole core structure with 4,5,6,7-Tetrahydro-1H-indazol-3-ol, although it exists as the 1H-indazol-4-one tautomer. []

    1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-one

    • Compound Description: This series of compounds incorporates a 1H-indol-3-yl substituent at the 4-position and a hydroxy group at the 6-position of the 4,5,6,7-tetrahydro-1H-indazole core. These modifications are significant for exploring potential antimicrobial activity, and their interactions with biological targets have been investigated through in silico docking studies. []
    • Relevance: This series of compounds shares the core structure of 4,5,6,7-Tetrahydro-1H-indazol-3-ol. []

    4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile

    • Compound Description: This compound contains a 4,5,6,7-tetrahydro-1H-indol-2-yl substituent and is characterized by the presence of a pyrrole ring with amino, benzoyl, and benzyl substituents. It was synthesized via a reaction involving N-benzyl-3-imino-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indol-1-amine and 1-chloroacetophenone [].
    • Relevance: This compound contains a 4,5,6,7-tetrahydro-1H-indole moiety, which is structurally related to the 4,5,6,7-Tetrahydro-1H-indazole core structure through the presence of a fused six-membered ring with a nitrogen atom at the same position. []
    • Compound Description: This compound is a derivative of 4,5,6,7-tetrahydro-1H-indazole featuring a protonated amino group at the 7-position and a pyridin-2-yl substituent at the 1-position. It exists as a chloride salt. Structural analysis reveals a flattened conformation stabilized by an intramolecular N—H⋯N hydrogen bond between the protonated amino group and the pyridyl nitrogen. Intermolecular N—H⋯Cl− hydrogen bonds contribute to its crystal packing, forming a C(4) graph-set motif. []
    • Relevance: This compound shares the 4,5,6,7-tetrahydro-1H-indazole core structure with 4,5,6,7-Tetrahydro-1H-indazol-3-ol. []
    • Compound Description: Compound 29 represents a class of 1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridine derivatives designed as P2X7 antagonists. It features a chiral center and incorporates specific substituents, including a 2-fluoro-3-(trifluoromethyl)phenyl group and a 5-fluoropyrimidin-2-yl moiety, chosen based on structure-activity relationship studies. This compound exhibits potent P2X7 receptor occupancy at low doses in rats but has limited solubility [].
    • Relevance: Compound 29 contains a 6-methyl-1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridine moiety which shares structural similarities with 4,5,6,7-Tetrahydro-1H-indazol-3-ol in terms of the six-membered ring with two nitrogen atoms adjacent to each other. []
  • (S)-(3-fluoro-2-(trifluoromethyl)pyridin-4-yl)(1-(5-fluoropyrimidin-2-yl)-6-methyl-1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)methanone (compound 35)

    • Compound Description: Similar to compound 29, compound 35 belongs to the 1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridine class of P2X7 antagonists. It shares the core structure with compound 29 but incorporates a 3-fluoro-2-(trifluoromethyl)pyridin-4-yl substituent. Compound 35 demonstrates comparable potency to compound 29 in P2X7 receptor occupancy and exhibits superior solubility, making it a promising candidate for clinical development. Preclinical studies indicate good tolerability, leading to its selection for phase I clinical trials to evaluate safety and tolerability in humans [].
    • Relevance: Compound 35 contains a 6-methyl-1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridine moiety which shares structural similarities with 4,5,6,7-Tetrahydro-1H-indazol-3-ol in terms of the six-membered ring with two nitrogen atoms adjacent to each other. []

    1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban)

    • Compound Description: Apixaban, a potent, selective, orally bioavailable inhibitor of blood coagulation factor Xa, belongs to the tetrahydropyrazolopyridinone class of compounds. It features a 4-methoxyphenyl group at the 1-position, a 2-oxopiperidin-1-yl moiety at the 6-position, and a carboxamide group at the 3-position of the tetrahydropyrazolopyridinone core [].
    • Relevance: This compound contains a tetrahydropyrazolopyridinone core, which, similarly to 4,5,6,7-Tetrahydro-1H-indazol-3-ol, features a six-membered ring with two nitrogen atoms adjacent to each other. []

    2,8,8-Trimethyl-6,7,8,9-tetrahydropyrazolo[2,3-a]quinazolin-6-one

    • Compound Description: This compound, characterized by a planar heterobicyclic system with ten pi-electron delocalization, forms centrosymmetric dimers through C-H∙∙∙N hydrogen bonds. Further intermolecular interactions involving π-π stacking contribute to the formation of chains in its crystal structure [].
    • Relevance: This compound contains a tetrahydropyrazoloquinazolinone core, which, similarly to 4,5,6,7-Tetrahydro-1H-indazol-3-ol, features a six-membered ring with two nitrogen atoms adjacent to each other. []

    3-tert-Butyl-4',4'-dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-spiro-1'-cyclohexane-2',6'-dione

    • Compound Description: This compound is characterized by a pyrazole ring exhibiting bond fixation and a reduced pyridine ring adopting a half-chair conformation. It forms sheets stabilized by N-H⋯O and C-H⋯O hydrogen bonds, arranged in alternating centrosymmetric R(2)(2)(12) and R(6)(6)(48) ring motifs. Weak C-H⋯N interactions between adjacent sheets further contribute to its crystal packing [].
    • Relevance: This compound contains a tetrahydropyrazolopyridine core, which, similarly to 4,5,6,7-Tetrahydro-1H-indazol-3-ol, features a six-membered ring with two nitrogen atoms adjacent to each other. []

    N-{(1S)-1-(3-Fluorophenyl)-3-[(3-endo)-3-(5-isobutyryl-2-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-1-yl)-8-azabicyclo[3.2.1]oct-8-yl]propyl}acetamide (PF-232798)

    • Compound Description: PF-232798 is an imidazopiperidine-based CCR5 antagonist with potent anti-HIV activity. It demonstrates an improved absorption profile compared to Maraviroc, a marketed CCR5 antagonist. Significantly, PF-232798 retains activity against a Maraviroc-resistant HIV-1 strain, suggesting a distinct resistance profile. Its development reached phase II clinical trials for treating HIV infection [].
    • Relevance: This compound contains a tetrahydroimidazopyridine moiety, which, similarly to 4,5,6,7-Tetrahydro-1H-indazol-3-ol, features a six-membered ring with two nitrogen atoms adjacent to each other. []

    2-(1-Phenyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)ethylamine Derivatives

    • Compound Description: This series represents indazole derivatives designed for their pharmacological activity towards sigma receptors. These compounds, characterized by the presence of an ethylamine substituent at the 2-position of the indazole ring, have potential applications in the treatment of psychosis and pain [].
    • Relevance: This series of compounds shares the core structure of 4,5,6,7-Tetrahydro-1H-indazol-3-ol with modifications at the 1, 2, and 4 positions. []

    1-Tosyl-6-vinyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-2-amine

    • Compound Description: This compound, containing an alkene-functionalized 2-aminobenzimidazole ring system, was synthesized to mimic the structural motif found in terrazoanthine natural products. The synthetic strategy involved a three-step sequence starting from 1,2-epoxy-4-vinylcyclohexane, highlighting the relevance of this compound in natural product synthesis [].
    • Relevance: This compound contains a tetrahydrobenzimidazole moiety, which is structurally related to the 4,5,6,7-Tetrahydro-1H-indazole core structure through the presence of a fused six-membered ring with two nitrogen atoms adjacent to each other. []

    3-Ethyl-1-(4-fluorophenyl)-6-phenyl-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine (11)

    • Compound Description: This compound, identified through high-throughput screening, acts as a novel PDE4 inhibitor. Its discovery paved the way for the development of more potent analogues with improved inhibitory activity against human eosinophil phosphodiesterase. The compound's structure features a pyrazolo[3,4-c]pyridine core, substituted with ethyl, 4-fluorophenyl, and phenyl groups, highlighting the key structural features contributing to its biological activity [].
    • Relevance: This compound contains a tetrahydropyrazolopyridine core, which, similarly to 4,5,6,7-Tetrahydro-1H-indazol-3-ol, features a six-membered ring with two nitrogen atoms adjacent to each other. []

    (R)-5-[(1-Methyl-3-indolyl)carbonyl]-4,5,6,7-tetrahydro-1H-benzimidazole hydrochloride (YM060)

    • Compound Description: YM060 is a potent and selective 5-HT3 receptor antagonist, exhibiting significantly higher antagonistic activity compared to its S-enantiomer and other 5-HT3 receptor antagonists. Its mechanism of action involves competitive antagonism of serotonin (5-HT) and 2-methyl-5-HT-induced contractions. Notably, YM060 demonstrates low affinity for other receptor subtypes, indicating high selectivity for the 5-HT3 receptor [].
    • Relevance: This compound shares the core structure of 4,5,6,7-Tetrahydro-1H-indazol-3-ol with modifications at the 2 and 3 positions. []

    (--)-(R)-5-[(1-Indolinyl)carbonyl] derivative 4R.HCl (YM114 = KAE-393)

    • Compound Description: YM114 (KAE-393) is a potent 5-hydroxytryptamine (5-HT3) receptor antagonist. Its R-isomer exhibits significantly higher potency than its S-isomer, suggesting stereoselectivity in its interaction with 5-HT3 receptors. Notably, oral administration of YM114 demonstrates remarkable efficacy in inhibiting cisplatin-induced emesis in ferrets and reducing restraint stress-induced increases in fecal pellet output in rats, highlighting its potential as a therapeutic agent [].
    • Relevance: This compound shares the core structure of 4,5,6,7-Tetrahydro-1H-indazol-3-ol with modifications at the 2 and 3 positions. []

    4,5,6,7-Tetrahydro-5-methylimidazo[4,5,1-jk][1,4]benzodiazepin-2(1H)-one (TIBO) Derivatives

    • Compound Description: TIBO derivatives, including the specific compound 4,5,6,7-Tetrahydro-5-methylimidazo[4,5,1-jk][1,4]benzodiazepin-2(1H)-one, are known for their potent inhibition of HIV-1 replication in vitro. These compounds act by interfering with the viral reverse transcriptase enzyme and have shown promising clinical potential in combating HIV-1 []. Extensive structure-activity relationship studies have been conducted, exploring modifications at various positions of the TIBO scaffold to optimize antiviral activity and pharmacological properties.
    • Relevance: This series of compounds contains a tetrahydroimidazobenzodiazepine core, which is structurally related to the 4,5,6,7-Tetrahydro-1H-indazole core structure through the presence of a fused six-membered ring with two nitrogen atoms adjacent to each other. []

    (+)-(5S)-4,5,6,7-Tetrahydro-5-methyl-6-(3-methyl-2-butenyl)-imidazo[4,5,1-jk][1,4]benzodiazepin-2(1H)-thione (TIBO R82150)

    • Compound Description: TIBO R82150 is a potent HIV-1-specific reverse transcriptase inhibitor. It exhibits a unique mechanism of action distinct from nucleoside reverse transcriptase inhibitors (NRTIs). Research has identified specific mutations in the HIV-1 reverse transcriptase gene that confer resistance to TIBO R82150, highlighting the potential for viral resistance to emerge with prolonged drug exposure. Understanding the mechanisms of resistance is crucial for developing strategies to mitigate the emergence of resistant viral strains. [, ]
    • Relevance: This compound contains a tetrahydroimidazobenzodiazepine core, which is structurally related to the 4,5,6,7-Tetrahydro-1H-indazol-3-ol core structure through the presence of a fused six-membered ring with two nitrogen atoms adjacent to each other. [, ]

Properties

CAS Number

4344-73-4

Product Name

4,5,6,7-Tetrahydro-1h-indazol-3-ol

IUPAC Name

1,2,4,5,6,7-hexahydroindazol-3-one

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

InChI

InChI=1S/C7H10N2O/c10-7-5-3-1-2-4-6(5)8-9-7/h1-4H2,(H2,8,9,10)

InChI Key

UFNPJQRQWKZJNL-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C(=O)NN2

Canonical SMILES

C1CCC2=C(C1)C(=O)NN2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.